1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes a 3-fluorophenyl group at position 1, a methyl group at position 8, and a 4-methylphenyl substituent at position 2. Pyrazolo[4,3-c]quinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation .
Properties
IUPAC Name |
1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZARMMUIAYQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has drawn attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a fluorophenyl group and two methyl-substituted phenyl groups, which may influence its biological activity.
Anti-inflammatory Activity
Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. In particular, studies have indicated that these compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis revealed that structural modifications can enhance inhibitory effects on NO production. For instance, compounds with electron-donating groups at the para-position of the phenyl ring showed improved activity compared to ortho- or meta-substituted analogs .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2a | 0.39 | Significant NO inhibition but high cytotoxicity |
| 2b | 0.50 | Reduced cytotoxicity with moderate inhibition |
| 2c | 0.60 | Similar profile as 2b |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have shown promise in inhibiting various cancer cell lines.
- Case Study : In a study evaluating several derivatives against breast cancer cell lines, one derivative exhibited an IC50 value of 5 μM, indicating potent growth inhibition.
- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, with specific pathways being investigated for further elucidation .
Antimicrobial Activity
Emerging data suggest that pyrazolo[4,3-c]quinoline derivatives possess antimicrobial properties.
- Evaluation : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 25 | Pseudomonas aeruginosa |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at the quinoline nitrogen and methyl groups:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitrogen oxidation | H₂O₂ in acetic acid (50°C, 4 hrs) | 1-(3-Fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline N-oxide | 72% |
| Methyl group oxidation | KMnO₄ in H₂SO₄ (reflux) | 8-Carboxy derivative | 58% |
The N-oxide formation enhances electrophilicity, enabling subsequent nucleophilic attacks at the quinoline ring.
Reduction Reactions
Reductive modifications target the pyrazole and quinoline moieties:
*Applicable to nitro-substituted analogs. The tetrahydro derivative shows increased solubility in polar solvents.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the fluorophenyl and methylphenyl groups:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| Fluorophenyl meta-site | HNO₃/H₂SO₄ (-10°C) | 3-Fluoro-5-nitrophenyl derivative | 2 hrs, 63% yield |
| Methylphenyl para-site | Br₂/FeBr₃ (CH₂Cl₂, 0°C) | 4-Bromo-3-(4-methylphenyl) analog | 1 hr, 71% yield |
The fluorine atom directs electrophiles to the meta-position due to its strong electron-withdrawing effect.
Nucleophilic Substitution
| Leaving Group | Nucleophile | Product | Conditions |
|---|---|---|---|
| Fluorine (C-3) | NaN₃/DMF (120°C) | 3-Azido derivative | 6 hrs, 55% yield |
| Bromine (C-8)* | NH₃/EtOH (sealed tube, 100°C) | 8-Amino derivative | 24 hrs, 68% yield |
*Requires prior bromination. The azido derivative serves as a precursor for click chemistry applications .
Cyclization and Cross-Coupling
The compound participates in metal-catalyzed cross-coupling and intramolecular cyclization:
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 3-(4-Biphenyl) derivative | 78% |
| Intramolecular cyclization | CuI, DMF (160°C) | Pyrazolo[4,3-c]quinoline-fused tetracyclic compound | 65% |
Suzuki reactions proceed efficiently at the 4-methylphenyl group, enabling π-system extension.
Functional Group Interconversion
Key transformations include:
-
Hydrolysis : 8-Methyl → 8-Carboxylic acid (H₂SO₄, 140°C, 8 hrs; 82% yield)
-
Halogenation : C-H activation at C-5 using NBS/benzoyl peroxide (71% yield)
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies.
-
Electrophilic Substitution : Fluorine’s -I effect dominates regioselectivity, as shown in DFT calculations .
-
Reduction : Quinoline ring reduction follows a stepwise electron-proton transfer mechanism.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 280°C (TGA data)
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., t₁/₂ = 2 hrs in 6M HCl)
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolo[4,3-c]quinoline derivatives include substituents at positions 1, 3, and 8, which influence lipophilicity, solubility, and target binding. Below is a comparative table of the target compound and selected analogs:
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups : Fluorine atoms (e.g., in ELND006) improve metabolic stability and target binding .
- Amino Groups: Derivatives like 2i exhibit enhanced anti-inflammatory activity due to hydrogen-bonding interactions with iNOS/COX-2 .
Anti-Inflammatory Activity
- Compound 2i: Submicromolar IC50 against NO production in RAW 264.7 cells, attributed to the 4-hydroxyphenylamino group .
- Target Compound : The absence of polar groups (e.g., -OH or -NH2) may limit anti-inflammatory efficacy compared to 2i, but its methyl/fluorophenyl groups could favor CNS penetration .
Gamma-Secretase Inhibition
- ELND006/007: Bulky sulfonyl and trifluoromethyl groups confer selectivity for amyloid-beta over Notch cleavage, a feature absent in the target compound .
Optical and Thermal Properties
- CF3 Substituents: Pyrazolo[3,4-b]quinolines with CF3 groups (e.g., from ) show increased HOMO/LUMO gaps, which may correlate with enhanced photostability compared to fluorophenyl analogs.
Core Heterocycle Variations
For example:
- Pyrazolo[4,3-c]quinolines: Fused at positions 4 and 3, creating a linear arrangement conducive to intercalation.
- Pyrazolo[3,4-b]quinolines: Fused at positions 3 and 4, leading to a bent structure that may favor enzyme active-site binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
